molecular formula C7H12Cl2N2O B1433532 (3-Methoxyphenyl)hydrazine dihydrochloride CAS No. 1803608-28-7

(3-Methoxyphenyl)hydrazine dihydrochloride

Cat. No.: B1433532
CAS No.: 1803608-28-7
M. Wt: 211.09 g/mol
InChI Key: YZJQSKBPIMEPQO-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N2O. It is known for its potential therapeutic and industrial applications. This compound is often used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)hydrazine dihydrochloride typically involves the reaction of 3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

3-Methoxyaniline+Hydrazine hydrate+Hydrochloric acid(3-Methoxyphenyl)hydrazine dihydrochloride\text{3-Methoxyaniline} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 3-Methoxyaniline+Hydrazine hydrate+Hydrochloric acid→(3-Methoxyphenyl)hydrazine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form hydrazones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Azobenzenes

    Reduction: Hydrazones

    Substitution: Various substituted hydrazines

Scientific Research Applications

(3-Methoxyphenyl)hydrazine dihydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)hydrazine dihydrochloride
  • (2-Methoxyphenyl)hydrazine dihydrochloride
  • Phenylhydrazine dihydrochloride

Uniqueness

(3-Methoxyphenyl)hydrazine dihydrochloride is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers and other similar compounds.

Properties

IUPAC Name

(3-methoxyphenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-7)9-8;;/h2-5,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJQSKBPIMEPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-28-7
Record name (3-methoxyphenyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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